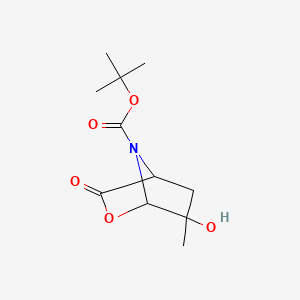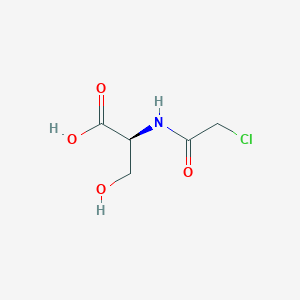
(2-chloroacetyl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloroacetyl)-L-serine is an organic compound that features a serine amino acid residue modified with a chloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroacetyl)-L-serine typically involves the reaction of L-serine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve L-serine in water.
- Add sodium hydroxide to the solution to maintain a basic pH.
- Slowly add chloroacetyl chloride to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by precipitation or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-chloroacetyl)-L-serine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to yield L-serine and chloroacetic acid.
Oxidation and Reduction: The serine residue can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., cysteine). The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Substituted serine derivatives.
Hydrolysis: L-serine and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of serine.
Aplicaciones Científicas De Investigación
(2-chloroacetyl)-L-serine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Biochemistry: The compound can serve as a probe to study enzyme mechanisms and protein interactions.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-chloroacetyl)-L-serine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The chloroacetyl group can react with nucleophilic amino acid residues (e.g., cysteine or lysine) in the enzyme, leading to inhibition of enzyme activity. This covalent modification can disrupt the enzyme’s function and provide insights into its catalytic mechanism.
Comparación Con Compuestos Similares
Similar Compounds
(2-chloroacetyl)-D-serine: The D-enantiomer of (2-chloroacetyl)-L-serine, which may have different biological activities.
(2-chloroacetyl)-glycine: A similar compound with glycine instead of serine.
(2-chloroacetyl)-alanine: A similar compound with alanine instead of serine.
Uniqueness
This compound is unique due to the presence of the serine residue, which contains a hydroxyl group that can participate in hydrogen bonding and other interactions. This makes it a versatile building block for the synthesis of complex molecules and a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C5H8ClNO4 |
|---|---|
Peso molecular |
181.57 g/mol |
Nombre IUPAC |
(2S)-2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1 |
Clave InChI |
SGCJRDDJGFXEAB-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NC(=O)CCl)O |
SMILES canónico |
C(C(C(=O)O)NC(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
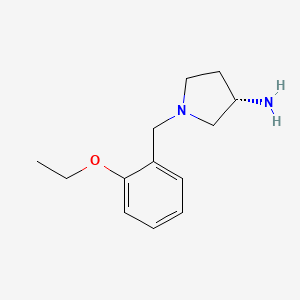
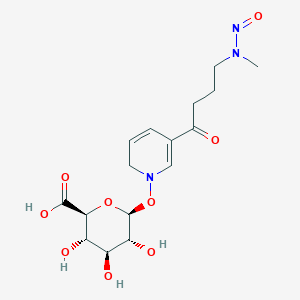

![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
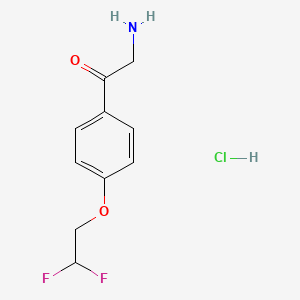
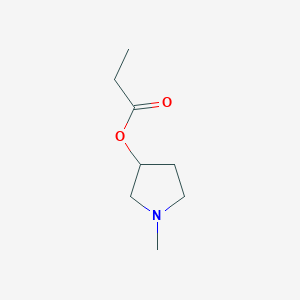
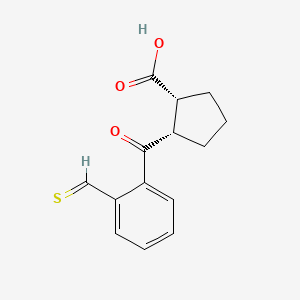
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
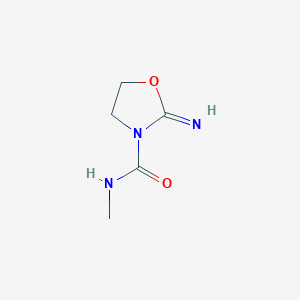
![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
